Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . The IUPAC name for this compound is ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate can be represented by the SMILES stringCCOC(=O)C1=CN=C(N=C1C)C(F)(F)F
. The InChI code for this compound is 1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3
. Physical And Chemical Properties Analysis
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a solid compound . It has a refractive index of 1.4415-1.4465 at 20°C .Scientific Research Applications
Inhibition of Gene Expression
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate analogs have been synthesized and tested for their inhibitory effects on AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. These compounds serve as potent inhibitors, highlighting their potential use in research aimed at understanding gene expression mechanisms and developing therapeutic agents targeting these pathways (Palanki et al., 2002).
Antiviral and Antimycotic Activities
This compound has been involved in the synthesis of derivatives that exhibit antiviral (specifically against herpes simplex virus type 1, HSV-1) and antimycotic activities. The research demonstrates its potential as a backbone for developing compounds with significant biological activities (Sansebastiano et al., 1993).
Fluorescent Molecule Synthesis
A novel application of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, derived from ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, includes the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines which have been identified as novel fluorescent molecules. This application is significant for research requiring fluorescent markers with strong binding sites and intensity (Wu et al., 2006).
Antimicrobial Activity
Derivatives of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized using pentafluorophenylammonium triflate (PFPAT) and tested for their antimicrobial activity against various bacterial and fungal strains. This showcases the compound's utility in the development of new antimicrobial agents (Ghashang et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate are not mentioned in the search results, a study on triazole-pyrimidine hybrids suggests that these compounds, which could potentially include Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, could be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEKBQSEKSEXLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442482 |
Source
|
Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
306960-67-8 |
Source
|
Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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